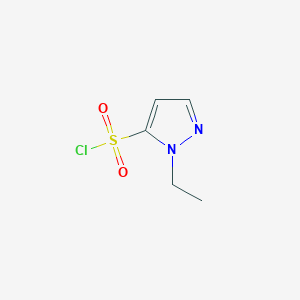

1-ethyl-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

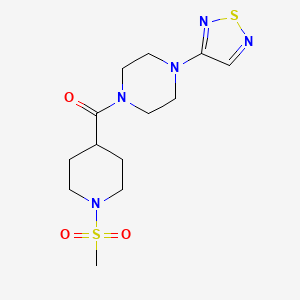

The compound "1-ethyl-1H-pyrazole-5-sulfonyl chloride" is closely related to the class of sulfonylurea herbicides, which includes pyrazosulfuron ethyl (PE) and halosulfuron methyl (HM). These herbicides are known for their high activity in controlling weeds across various crops. The molecular structure of these compounds is characterized by a pyrazole ring with different substitutions that affect their chemical behavior and environmental fate .

Synthesis Analysis

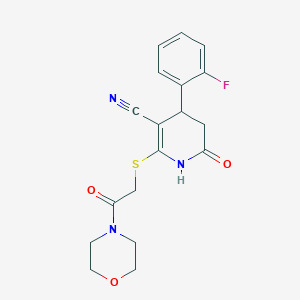

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which involves the condensation of ethylacetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile. This reaction is catalyzed by an acidic ionic liquid, 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), which acts as an eco-friendly catalyst. The process is highly efficient, with reactions completing within 5–15 minutes and yielding 87–97% .

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is crucial for their activity. In the case of sulfonylurea herbicides, the presence of a chlorine substitution on the pyrazole ring, as seen in HM, makes it more susceptible to hydrolytic transformation, especially under basic conditions. This is due to the cleavage and contraction of the sulfonylurea bridge, which is a key structural component of these molecules .

Chemical Reactions Analysis

Chemical reactions involving pyrazole derivatives can be complex. For instance, the tandem Knoevenagel–Michael reaction is used to synthesize bis(pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes. This reaction is catalyzed by a novel ionic liquid, 1-sulfopyridinium chloride, which is efficient and reusable under mild conditions . Additionally, the same ionic liquid has been used to catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot three-component condensation reaction involving aldehydes, dimedone, and malononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives like PE and HM are influenced by their molecular structure. The hydrolysis rate of these compounds is pH-dependent and increases with temperature. The hydrolysis is faster in acidic or basic media compared to neutral conditions. The environmental fate of these herbicides is primarily affected by chemical hydrolysis, and the presence of natural OH-containing organic compounds, such as cyclodextrins, seems to have little impact on their transformation .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-Ethyl-1H-pyrazole-5-sulfonyl chloride is used in organic synthesis. For instance, a novel ionic liquid, 1-sulfopyridinium chloride, synthesized and characterized by various techniques, is utilized as a catalyst for the synthesis of bis(pyrazol-5-ols) through a tandem Knoevenagel–Michael reaction, showing its relevance in catalyzing organic reactions (Moosavi‐Zare et al., 2013).

Studying Degradation Behavior in Environmental Contexts

The degradation behavior of related compounds, such as pyrazosulfuron-ethyl, in water under varying pH levels has been investigated. This research is significant for understanding the environmental impact and behavior of similar sulfonyl chloride compounds (Singh & Singh, 2013).

Chemical Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds related to 1-ethyl-1H-pyrazole-5-sulfonyl chloride. For example, some reactions of pyridine-3-sulfonyl chloride have been explored, providing insights into the chemical behavior of sulfonyl chloride derivatives in general (Cremlyn et al., 1980).

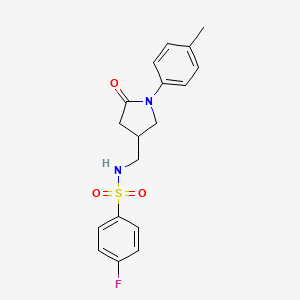

Development of Sulfonamides and Sulfonyl Fluorides

The development of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides demonstrates the compound's versatility in medicinal chemistry. This includes the synthesis of pyrazole-4-sulfonamides using a sulfur-functionalized aminoacrolein derivative (Tucker et al., 2015).

Biological Applications

Studies on the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine reveal the potential biological applications of these compounds. These derivatives are explored for their specific biological activity, particularly as inhibitors of human carbonic anhydrases (Komshina et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-ethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCROHZSDGBETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-5-sulfonyl chloride | |

CAS RN |

1226706-97-3 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)